An In-Depth Technical Guide to Ethyl 5-bromo-2-methylnicotinate (CAS No. 129477-21-0)
An In-Depth Technical Guide to Ethyl 5-bromo-2-methylnicotinate (CAS No. 129477-21-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-methylnicotinate, with the CAS number 129477-21-0, is a halogenated pyridine derivative that serves as a key building block in organic synthesis.[1] Its structural features, including a bromine atom and an ester functional group on the pyridine ring, make it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 5-bromo-2-methylnicotinate is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 129477-21-0 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Appearance | Off-white to slight yellow solid | [2] |
| Melting Point | 113 °C | [3] |
| Boiling Point | 263 °C | [3] |
| Density | 1.439 g/cm³ | [3] |
| Water Solubility | Slightly soluble in water | [3] |
| Purity | ≥98% | [1] |
Spectral Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethyl group of the ester, and the methyl group attached to the pyridine ring.
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Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between them would be indicative of their meta relationship.
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Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, typically found at δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively.
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Methyl Protons: A singlet for the methyl group attached to the pyridine ring, expected to appear in the range of δ 2.3-2.7 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
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Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region of the spectrum, typically around δ 165-175 ppm.
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Aromatic Carbons: The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be significantly shifted.
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Ethyl Ester Carbons: The -OCH₂- carbon is expected around δ 60-65 ppm, and the -CH₃ carbon will be in the upfield region, around δ 14-18 ppm.
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Methyl Carbon: The methyl carbon attached to the pyridine ring is predicted to be in the range of δ 18-25 ppm.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.
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Molecular Ion Peak: [M]⁺ at m/z ≈ 243 and [M+2]⁺ at m/z ≈ 245.
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Major Fragments: Fragmentation is likely to occur via the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant peak at m/z ≈ 198/200. Further fragmentation may involve the loss of CO.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
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C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
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C-Br Stretch: A medium to strong absorption in the fingerprint region, typically below 800 cm⁻¹.
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Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-H Stretches (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
Experimental Protocol: Synthesis of Ethyl 5-bromo-2-methylnicotinate
The following is a detailed protocol for the synthesis of Ethyl 5-bromo-2-methylnicotinate from 5-bromo-2-methylnicotinic acid.
Materials and Reagents
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5-Bromo-2-methylnicotinic acid
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Anhydrous Ethanol
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Concentrated Sulfuric Acid
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Chloroform
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Saturated Sodium Carbonate solution
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Anhydrous Magnesium Sulfate
Procedure
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-methylnicotinic acid.
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Esterification: Add an excess of anhydrous ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid with cooling.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding saturated sodium carbonate solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with chloroform (3 x volumes). Combine the organic layers.
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Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure Ethyl 5-bromo-2-methylnicotinate.
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for Ethyl 5-bromo-2-methylnicotinate.
Applications in Drug Development and Medicinal Chemistry
Ethyl 5-bromo-2-methylnicotinate is a valuable building block in medicinal chemistry due to the versatility of the pyridine scaffold and the reactivity of the bromine and ester functionalities.[1]
Role as a Chemical Intermediate
The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug screening. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides, which are common pharmacophores in drug molecules.
Logical Relationship in Drug Discovery
Caption: Role of Ethyl 5-bromo-2-methylnicotinate in drug discovery.
While specific examples of marketed drugs derived directly from Ethyl 5-bromo-2-methylnicotinate are not prominently documented, its structural motifs are present in numerous biologically active compounds. The substituted nicotinic acid framework is a common feature in molecules targeting a variety of receptors and enzymes.
Conclusion
Ethyl 5-bromo-2-methylnicotinate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and straightforward synthesis make it an accessible starting material for the creation of diverse molecular libraries. The strategic positioning of the bromine atom and the ester functional group allows for a wide range of chemical transformations, providing medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. Further exploration of its applications is likely to yield new and innovative drug candidates.
